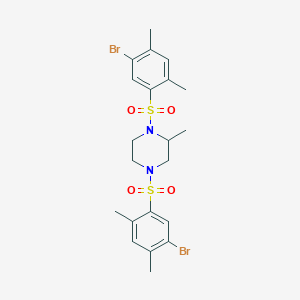![molecular formula C21H16FN5OS B12192709 (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one](/img/structure/B12192709.png)
(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydrazinylidene moiety, and a pyrazolone core. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-fluorophenylhydrazine with a suitable aldehyde to form the hydrazone intermediate. This intermediate then undergoes cyclization with a pyrazolone derivative in the presence of a base, such as sodium ethoxide, to yield the final product. The reaction conditions often require refluxing in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. For example, its potential antimicrobial activity may be attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate .
Uniqueness
Compared to similar compounds, (4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C21H16FN5OS |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)diazenyl]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H16FN5OS/c22-15-9-11-16(12-10-15)24-25-20-18(14-29-19-8-4-5-13-23-19)26-27(21(20)28)17-6-2-1-3-7-17/h1-13,26H,14H2 |
InChI Key |
KYBJGQYWWLRQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)CSC3=CC=CC=N3)N=NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192638.png)
![3-(4-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12192640.png)
![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzenesulfonate](/img/structure/B12192641.png)

![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12192648.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12192651.png)
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B12192659.png)

![6-{[(3-Methoxypropyl)amino]sulfonyl}chromen-2-one](/img/structure/B12192678.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12192679.png)
![3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide](/img/structure/B12192683.png)
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12192686.png)

![4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole](/img/structure/B12192695.png)
